molecular formula C6H4BrNO3 B12360978 3-bromo-2-oxo-3H-pyridine-6-carboxylic acid

3-bromo-2-oxo-3H-pyridine-6-carboxylic acid

Cat. No.: B12360978
M. Wt: 218.00 g/mol
InChI Key: FXPJHBQQLOJSBR-UHFFFAOYSA-N
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Description

3-bromo-2-oxo-3H-pyridine-6-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a bromine atom at the third position, a keto group at the second position, and a carboxylic acid group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-oxo-3H-pyridine-6-carboxylic acid typically involves the bromination of 2-oxo-3H-pyridine-6-carboxylic acid. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-oxo-3H-pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Reduction Reactions: Formation of 3-bromo-2-hydroxy-3H-pyridine-6-carboxylic acid.

    Oxidation Reactions: Formation of more oxidized pyridine derivatives.

Scientific Research Applications

3-bromo-2-oxo-3H-pyridine-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-2-oxo-3H-pyridine-6-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and the keto group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-3H-pyridine-6-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-chloro-2-oxo-3H-pyridine-6-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.

    3-iodo-2-oxo-3H-pyridine-6-carboxylic acid:

Uniqueness

The presence of the bromine atom in 3-bromo-2-oxo-3H-pyridine-6-carboxylic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H4BrNO3

Molecular Weight

218.00 g/mol

IUPAC Name

3-bromo-2-oxo-3H-pyridine-6-carboxylic acid

InChI

InChI=1S/C6H4BrNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-3H,(H,10,11)

InChI Key

FXPJHBQQLOJSBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=O)C1Br)C(=O)O

Origin of Product

United States

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